

Application Note: Purification of 4-Amino-3-nitrobenzophenone by Recrystallization

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Compound of Interest

Compound Name: 4-Amino-3-nitrobenzophenone

CAS No.: 31431-19-3

Cat. No.: B196086

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-nitrobenzophenone is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its purity is critical for the success of subsequent synthetic steps and the quality of the final product. This document provides a detailed protocol for the purification of **4-Amino-3-nitrobenzophenone** using the recrystallization technique, a fundamental method for purifying solid organic compounds. The protocol is designed to be a reliable method for achieving high purity of the target compound.

Physicochemical Properties & Solubility Data

A thorough understanding of the compound's physical properties is essential for developing an effective recrystallization protocol. **4-Amino-3-nitrobenzophenone** is a yellow to light orange crystalline powder at room temperature.[3][4] Key data are summarized in the table below.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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The choice of a recrystallization solvent is guided by the principle that the compound should be highly soluble in the solvent at high temperatures and sparingly soluble at low temperatures.[7] Given its structure (a ketone with polar amino and nitro groups), polar organic solvents are suitable candidates. Acetone is reported to be a good solvent for this compound.[2][5] Ethanol is also a common choice for recrystallizing nitroaromatic compounds.[8]

Experimental Protocol: Recrystallization using Acetone-Water System

This protocol describes the purification of crude **4-Amino-3-nitrobenzophenone** using a mixed solvent system of acetone and water. Acetone serves as the primary solvent in which the compound is soluble, while water acts as the anti-solvent to induce crystallization upon cooling.

Materials and Equipment:

- Crude **4-Amino-3-nitrobenzophenone**
- Acetone (reagent grade)
- Distilled or deionized water
- Erlenmeyer flasks
- Heating mantle or hot plate with a water/oil bath

- Buchner funnel and flask
- Filter paper
- Glass stirring rod
- Spatula
- Ice bath
- Vacuum source
- Drying oven or vacuum desiccator

Procedure:

- Dissolution:
 - Place the crude **4-Amino-3-nitrobenzophenone** (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
 - Add a minimal amount of acetone (e.g., 20-30 mL) to the flask.
 - Gently heat the mixture on a hot plate while stirring with a glass rod until the solid completely dissolves. Add more acetone in small portions if necessary to achieve complete dissolution, but avoid using a large excess to ensure the solution is near saturation.
- Decolorization (Optional):
 - If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% of the solute weight).
 - Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
- Hot Gravity Filtration (Optional, but recommended):

- This step is necessary if activated charcoal was used or if insoluble impurities are visible in the hot solution.
- Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the hot plate.
- Pour a small amount of hot acetone through the funnel to wet the filter paper and heat the apparatus.
- Quickly filter the hot solution through the fluted filter paper into the preheated flask to remove the charcoal and any other insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.
- Crystallization:
 - Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[9]
 - Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
- Isolation of Crystals:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold distilled water.
 - Isolate the crystals by vacuum filtration.
 - Wash the collected crystals with a small amount of ice-cold distilled water to remove any residual soluble impurities. It is crucial to use a minimal amount of cold solvent to avoid redissolving the product.
- Drying:
 - Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and partially dry them.

- Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
- Purity Assessment:
 - Determine the melting point of the dried, recrystallized product. A sharp melting point within the expected range (138-143 °C) is indicative of high purity.
 - Calculate the percent recovery.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purification of **4-Amino-3-nitrobenzophenone** by recrystallization.



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Caption: Workflow for the recrystallization of **4-Amino-3-nitrobenzophenone**.

Troubleshooting



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